2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
Overview
Description
“2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide” is a chemical compound with the molecular formula C10H11Cl2N3O3 and a molecular weight of 292.12 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H11Cl2N3O31. However, I couldn’t find any detailed structural analysis.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular weight of “2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide” is 292.12 g/mol1. No further physical or chemical properties were found in the search results.Scientific Research Applications
Sensor Systems for Herbicide Detection
A sensor system has been developed for the detection of the herbicide 2,4-dichlorophenoxy-acetic acid, which uses a molecularly imprinted polymer for specific analyte recognition and electrochemical detection on disposable screen-printed electrodes. This system offers a cheap, disposable sensor for rapid determination of environmentally relevant analytes, including herbicides like 2,4-D (Kröger, Turner, Mosbach, & Haupt, 1999).
Herbicides and Plant Growth Regulators
Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and characterized for their potential as herbicides and plant growth regulators. These compounds exhibited higher biological activity than currently used herbicides and plant growth regulators, demonstrating their potential for agricultural applications (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).
Environmental and Health Impact Studies
Research has also focused on the effects of related compounds on environmental health, including the toxicity and endocrine-disrupting potential of DDT metabolites, which share structural similarities with 2,4-D derivatives. These studies highlight the importance of evaluating the environmental and health impacts of these chemicals (Wetterauer et al., 2012).
Pesticide Sensitivity and Environmental Monitoring
Another area of application involves the development of pesticide-sensitive membrane electrodes for the adsorption and detection of herbicides, such as 2,4,5-trichlorophenoxy acetic acid, on nano-composite materials. This technology could be utilized for monitoring pesticide levels in environmental samples, ensuring the safety and health of ecosystems (Khan & Akhtar, 2011).
Antimicrobial Activity of Derivatives
Some studies have explored the synthesis and antimicrobial activity of novel derivatives of diphenylacetamide, which includes compounds structurally related to 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide. These compounds have shown significant antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Kumar & Mishra, 2015).
Safety And Hazards
I couldn’t find any specific safety data or hazard information for this compound.
Future Directions
Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c11-6-1-2-8(7(12)3-6)18-5-10(17)14-4-9(16)15-13/h1-3H,4-5,13H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJBOIPBMFWJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365896 | |
Record name | 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
CAS RN |
2381-76-2 | |
Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2381-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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